REACTION_CXSMILES
|
[Cl-:1].[OH:2][CH2:3][P+:4]([CH2:9][OH:10])([CH2:7][OH:8])[CH2:5][OH:6].C(O)(C)C>C1(C)C=CC=CC=1>[OH:2][CH2:3][P:4]([CH2:7][OH:8])[CH2:5][OH:6].[Cl-:1].[OH:2][CH2:3][P+:4]([CH2:9][OH:10])([CH2:7][OH:8])[CH2:5][OH:6] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].OC[P+](CO)(CO)CO
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].OC[P+](CO)(CO)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.)
|
Type
|
DISTILLATION
|
Details
|
the azeotropic distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OCP(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].OC[P+](CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[OH:2][CH2:3][P+:4]([CH2:9][OH:10])([CH2:7][OH:8])[CH2:5][OH:6].C(O)(C)C>C1(C)C=CC=CC=1>[OH:2][CH2:3][P:4]([CH2:7][OH:8])[CH2:5][OH:6].[Cl-:1].[OH:2][CH2:3][P+:4]([CH2:9][OH:10])([CH2:7][OH:8])[CH2:5][OH:6] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].OC[P+](CO)(CO)CO
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].OC[P+](CO)(CO)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.)
|
Type
|
DISTILLATION
|
Details
|
the azeotropic distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OCP(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].OC[P+](CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |